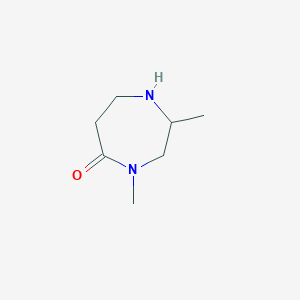

2,4-Dimethyl-1,4-diazepan-5-one

Description

2,4-Dimethyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms in the diazepane ring. It belongs to the 1,4-diazepan-5-one class, which is structurally characterized by a ketone group at the 5th position and substituents at the 2nd and 4th positions. The compound’s stereochemical and conformational properties are critical for its biological activity, as demonstrated by crystallographic studies of similar derivatives .

Properties

IUPAC Name |

2,4-dimethyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-5-9(2)7(10)3-4-8-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUFZZGGECBECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

2,4-Dimethyl-1,4-diazepan-5-one serves as a foundational building block in the synthesis of more complex molecules. It is utilized in:

- Synthesis of Novel Compounds: The compound can be modified to create various derivatives with tailored properties.

- Reactions: It participates in oxidation to form nitroso derivatives and can be reduced back to the parent compound using catalytic hydrogenation.

Biology

Research indicates that diazepane derivatives exhibit significant biological activity:

- Antimicrobial Properties: Studies have shown potential effectiveness against various pathogens.

- Antiviral Activity: Its derivatives are being investigated for their ability to inhibit viral replication.

- Cancer Research: The compound is under investigation for its potential use in developing new therapeutic agents targeting cancer cells .

Medicine

The therapeutic potential of 2,4-dimethyl-1,4-diazepan-5-one is notable:

- Psychoactive Drug Development: Its interaction with central nervous system pathways suggests applications in creating psychoactive medications.

- Platelet Activation Factor Antagonism: This property may lead to new treatments for conditions related to platelet aggregation.

Industrial Applications

In the industrial sector, 2,4-dimethyl-1,4-diazepan-5-one is used for:

- Specialty Chemicals Production: It is involved in synthesizing various specialty chemicals and pharmaceuticals.

- Large-scale Synthesis: The compound's production typically employs batch reactors or continuous flow reactors to optimize yield and purity.

Case Study 1: Antiviral Research

A study published by Sethuvasan et al. (2016) explored the antiviral properties of modified diazepane derivatives. The research highlighted that certain derivatives exhibited significant inhibition of viral replication in vitro, suggesting a pathway for developing antiviral therapies using diazepane frameworks .

Case Study 2: Cancer Therapeutics

Research conducted by Maheshwaran et al. (2015) focused on the anticancer activities of diazepane derivatives. Their findings indicated that specific modifications of the diazepane structure enhanced cytotoxicity against cancer cell lines, paving the way for potential drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,4-Dimethyl-1,4-diazepan-5-one, highlighting their substituents, synthesis methods, and biological or physicochemical properties:

Key Comparative Insights

Structural and Conformational Differences :

- Substitution patterns significantly influence ring puckering and hydrogen bonding. For example, 3,3-Dimethyl-2,7-diphenyl-1,4-diazepan-5-one adopts a puckered conformation due to steric effects of the methyl and phenyl groups , whereas 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one exhibits a planar ring structure .

- The presence of aromatic groups (e.g., phenyl, benzyl) enhances π-π stacking interactions, critical for binding to biological targets like NS5B RNA polymerase .

Synthetic Routes: Alkylation/Functionalization: Compounds like 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one and 1-Benzyl-1,4-diazepan-5-one are synthesized via nucleophilic substitution or alkylation of the diazepanone core . Nitrosation: Derivatives with nitroso groups are prepared using NaNO₂ under acidic conditions, as seen in the synthesis of 3,3-dimethyl-2,7-diphenyl-1,4-diazepan-5-one hydrochloride .

Biological Activity: Antimicrobial/Anticancer: 2,7-Diphenyl derivatives show broad-spectrum bioactivity due to aromatic substituents enhancing lipophilicity and target binding .

Safety and Stability: Methyl-substituted derivatives (e.g., 7-Methyl-1,4-diazepan-5-one) have established safety protocols (e.g., GHS hazard statements), while others like 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one lack comprehensive toxicity data .

Research Findings and Data Tables

Table 1: Crystallographic Parameters of Selected Derivatives

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 1-Benzyl-1,4-diazepan-5-one | 204.27 | 115–117 | Soluble in DCM, ethanol |

| 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one | 185.27 | Not reported | Soluble in aqueous buffers |

Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and efficient method for converting piperidine-4-ones into diazepan-5-ones. This approach uses a silica gel supported NaHSO4 catalyst under solvent-free conditions, which enhances reaction rates and yields while minimizing environmental impact.

Microwave-Assisted Synthesis Conditions:

| Reagent/Condition | Quantity/Setting |

|---|---|

| Piperidin-4-one | 0.1 mol |

| Hydroxylamine HCl | 0.3 mmol |

| NaHSO4.SiO2 Catalyst | 100 mg |

| Microwave Power | 160 W |

| Irradiation Time | 2-5 min |

Analysis and Characterization

After synthesis, compounds are typically characterized using spectroscopic methods such as NMR and mass spectrometry to confirm their structure and purity. Crystallographic studies can provide detailed structural information if single crystals are obtainable.

Spectroscopic Analysis

| Spectroscopic Method | Purpose |

|---|---|

| NMR (1H, 13C) | Structural confirmation |

| Mass Spectrometry | Molecular weight verification |

Crystallographic Analysis

- X-ray Crystallography: Provides detailed structural information, including molecular conformation and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-Dimethyl-1,4-diazepan-5-one in a laboratory setting?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from a diazepane core. A common approach includes alkylation with methyl groups at positions 2 and 4, followed by cyclization to form the 5-keto group. Reaction conditions (e.g., inert atmosphere, controlled temperature) and reagent selection (e.g., methyl iodide for alkylation, acid catalysts for cyclization) are critical. Purification often requires column chromatography or recrystallization to isolate the product from byproducts like unreacted intermediates .

Q. How can researchers characterize the structural integrity of 2,4-Dimethyl-1,4-diazepan-5-one?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm substituent positions (e.g., methyl groups at C2 and C4) via H and C NMR.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for molecular ion peaks).

- X-ray Crystallography : Resolve the 3D conformation of the diazepane ring if single crystals are obtainable .

Q. What pharmacological screening methods are appropriate for studying its bioactivity?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for GABA receptors (common targets for diazepines) using radioligand displacement.

- In Vitro Toxicity Profiling : Assess cytotoxicity via MTT assays on neuronal cell lines.

- Metabolic Stability : Use liver microsomes to evaluate susceptibility to cytochrome P450 enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 2,4-Dimethyl-1,4-diazepan-5-one under varying conditions?

- Methodological Answer : Apply factorial design to test variables like temperature, solvent polarity, and catalyst concentration. For example:

Q. How to resolve contradictions in reported biological activity data for diazepane derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., cell-based vs. biochemical).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity trends.

- Reproducibility Testing : Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, reagent batches) .

Q. What computational strategies predict the stability of 2,4-Dimethyl-1,4-diazepan-5-one in aqueous environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydration shells and hydrolysis pathways.

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions.

- pKa Prediction Tools : Estimate protonation states at physiological pH to assess solubility and degradation .

Q. What experimental designs validate the compound’s potential as a precursor for novel heterocycles?

- Methodological Answer :

- Derivatization Studies : React with electrophiles (e.g., acyl chlorides) to form fused rings (e.g., pyrazolones).

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura to introduce aryl groups at reactive positions.

- High-Throughput Screening (HTS) : Test combinatorial libraries for unexpected reactivity or new pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.